N,1-diphenylimidazole-4-carboxamide
説明
N,1-Diphenylimidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with phenyl groups at the 1-position and a carboxamide moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to aromatic phenyl groups) and hydrogen-bonding capacity (via the carboxamide group).
特性
IUPAC Name |
N,1-diphenylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-7-3-1-4-8-13)15-11-19(12-17-15)14-9-5-2-6-10-14/h1-12H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCJRVSSDSMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparative Analysis with Structural Analogues
Core Structure and Substituent Variations
Imidazole-Based Analogues
- 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC, NSC 45388) Core: Imidazole with a triazeno group at C4/C5 and carboxamide at C5/C3. Key Differences: The triazeno group in DIC introduces alkylating activity, contributing to its anticancer mechanism but also significant toxicity (e.g., leukopenia, thrombocytopenia) . Plasma levels peaked at 8.8 µg/mL after rapid IV injection, with 30% urinary excretion within 6 hours .
- N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide Core: Imidazole with a dimethylaminophenylmethyl group at N1 and carboxamide at C1. Key Differences: The dimethylamino group enhances solubility compared to simple phenyl substituents.
Non-Imidazole Analogues
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Core : Pyrazole with azepane and dimethylcarboxamide substituents.
- Key Differences : The pyrazole ring (one nitrogen atom) lacks the dual hydrogen-bonding capability of imidazole. The azepane group introduces conformational flexibility but increases molecular weight (236.31), which may limit blood-brain barrier penetration .
2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
